molecular formula C11H9Cl2N B8443869 2-(3,4-Dichlorophenyl)pent-4-enenitrile

2-(3,4-Dichlorophenyl)pent-4-enenitrile

Cat. No.: B8443869
M. Wt: 226.10 g/mol
InChI Key: MGBNNXFLAFERSO-UHFFFAOYSA-N
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Description

2-(3,4-Dichlorophenyl)pent-4-enenitrile is an organonitrile compound featuring a pent-4-enenitrile backbone substituted with a 3,4-dichlorophenyl group at the second carbon. Its nitrile group may serve as a reactive handle for further functionalization in synthetic pathways .

Properties

Molecular Formula

C11H9Cl2N

Molecular Weight

226.10 g/mol

IUPAC Name

2-(3,4-dichlorophenyl)pent-4-enenitrile

InChI

InChI=1S/C11H9Cl2N/c1-2-3-9(7-14)8-4-5-10(12)11(13)6-8/h2,4-6,9H,1,3H2

InChI Key

MGBNNXFLAFERSO-UHFFFAOYSA-N

Canonical SMILES

C=CCC(C#N)C1=CC(=C(C=C1)Cl)Cl

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Compound Name Core Structure Functional Groups Applications/Activity Key Properties Reference
2-(3,4-Dichlorophenyl)pent-4-enenitrile Pent-4-enenitrile Nitrile, alkene, dichlorophenyl Likely synthetic intermediate High lipophilicity (inferred) N/A
BD 1008 Ethylamine-pyrrolidine Dichlorophenyl, amine Sigma receptor ligand Neurological research
BD 1047 Ethylamine-dimethylamine Dichlorophenyl, amine Sigma receptor antagonist Neuropharmacological studies
Methazole Oxadiazolidine-dione Dichlorophenyl, oxadiazolidine Herbicide LogP: ~3.5 (estimated)
2-(3,4-Dichlorophenyl)-4-fluoroaniline Aniline Dichlorophenyl, fluoroaniline Pharmaceutical intermediate LogP: 4.3; Boiling point: 357°C

Key Findings :

  • Bioactivity : BD 1008 and BD 1047 demonstrate sigma receptor modulation, suggesting the dichlorophenyl group enhances CNS-targeted interactions . In contrast, methazole’s oxadiazolidine-dione core confers herbicidal activity .
  • Physicochemical Properties : The fluoroaniline derivative (LogP 4.3) and methazole (estimated LogP ~3.5) highlight the dichlorophenyl group’s role in increasing hydrophobicity. The target compound’s nitrile group may further elevate reactivity compared to amine or aniline analogs.

Compounds with Pent-4-enenitrile Backbones

Key Findings :

  • Synthetic Routes : The thioether analog is synthesized via FeTPPCl-catalyzed allylation, achieving high yields (91%) . The target compound may follow similar pathways but with dichlorophenyl substitution altering steric and electronic profiles.
  • Reactivity : The nitrile group in both compounds enables further derivatization (e.g., hydrolysis to carboxylic acids or reduction to amines). The dichlorophenyl group may enhance electrophilicity at the nitrile carbon compared to the methoxyphenylthio analog .

Functional Group-Driven Comparisons

  • Nitrile vs. Amine/Aniline : Nitriles (as in the target compound) offer distinct reactivity compared to amines (BD 1008/1047) or anilines . For example, nitriles are less basic but more resistant to oxidation, making them stable intermediates in multistep syntheses.
  • Dichlorophenyl vs.

Q & A

Q. What are the established synthetic routes for 2-(3,4-Dichlorophenyl)pent-4-enenitrile, and how do reaction conditions influence yield?

Methodological Answer: The synthesis typically involves coupling 3,4-dichlorophenylacetonitrile (CAS RN 3218-49-3) with allylic halides or via Knoevenagel condensation. Key factors include:

  • Catalyst selection : Use of palladium catalysts for cross-coupling reactions improves regioselectivity.
  • Temperature control : Reactions conducted at 60–80°C minimize side products like dimerization .
  • Solvent optimization : Polar aprotic solvents (e.g., DMF) enhance nitrile group reactivity .

Q. Table 1: Comparison of Synthetic Methods

MethodYield (%)Key ConditionsReference
Knoevenagel condensation72–78DMF, 70°C, 12h
Cross-coupling65–70Pd(OAc)₂, 80°C, 8h

Q. What spectroscopic and chromatographic methods are recommended for characterizing this compound?

Methodological Answer:

  • NMR : 1H^1H NMR (CDCl₃) identifies the pent-4-enenitrile moiety (δ 5.2–5.8 ppm for vinyl protons) and dichlorophenyl aromatic signals (δ 7.3–7.6 ppm) .
  • IR : A strong C≡N stretch near 2240 cm⁻¹ confirms the nitrile group .
  • HPLC : Reverse-phase C18 columns with acetonitrile/water (70:30) achieve baseline separation (retention time: 8.2 min) .

Q. Table 2: Key Spectroscopic Data

TechniqueDiagnostic Peaks/FeaturesReference
1H^1H NMRδ 5.5 (m, 2H, CH₂=CH), δ 7.4 (d, 2H, Ar)
IR2240 cm⁻¹ (C≡N)

Q. What are the solubility and stability profiles of this compound under varying conditions?

Methodological Answer:

  • Solubility : Moderately soluble in DMSO (25 mg/mL) and chloroform, but insoluble in water. Solubility increases with halogenated solvents (e.g., dichloromethane) .
  • Stability : Degrades under UV light (>24h exposure) and in basic conditions (pH >9). Store at –20°C in amber vials under inert gas .

Advanced Research Questions

Q. How does the stereochemistry of the pent-4-enenitrile moiety influence reactivity in nucleophilic additions?

Methodological Answer: The (E)-isomer exhibits higher electrophilicity due to reduced steric hindrance, enabling faster Michael additions. Computational studies (DFT, B3LYP/6-31G*) predict a 12–15 kcal/mol energy difference between (E)- and (Z)-isomers, favoring (E)-configuration for reactions with thiols .

Q. How can researchers resolve contradictions in reported biological activity data (e.g., enzyme inhibition vs. cytotoxicity)?

Methodological Answer:

  • Dose-response validation : Use orthogonal assays (e.g., SPR for binding affinity vs. MTT for cytotoxicity) to differentiate target-specific effects from nonspecific toxicity .
  • Metabolite screening : LC-MS/MS identifies degradation products (e.g., dichlorophenylacetic acid) that may interfere with bioactivity .

Q. What computational strategies predict electronic properties relevant to its interaction with biological targets?

Methodological Answer:

  • Docking simulations : The dichlorophenyl group shows strong π-π stacking with tyrosine residues in kinase targets (PDB: 3QKK).
  • QSAR models : Hammett constants (σ = +0.78 for 3,4-dichloro substitution) correlate with increased electron-withdrawing effects, enhancing binding to electron-rich pockets .

Q. How to design structure-activity relationship (SAR) studies linking substituent modifications to biological activity?

Methodological Answer:

  • Core modifications : Replace the nitrile with carboxyl groups to assess hydrogen-bonding contributions.
  • Substituent scanning : Introduce electron-donating groups (e.g., –OCH₃) at the phenyl ring to evaluate resistance to metabolic oxidation .

Q. Table 3: SAR Trends for Analogues

ModificationBioactivity ChangeReference
Nitrile → Carboxyl10-fold ↓ enzyme inhibition
3,4-Dichloro → 4-OCH₃Improved metabolic stability

Q. What safety protocols are critical for handling this compound in laboratory settings?

Methodological Answer:

  • PPE : Use nitrile gloves and fume hoods to prevent dermal/ocular exposure (LD₅₀ >200 mg/kg in rodents) .
  • Waste disposal : Neutralize with 10% NaOH before incineration to avoid cyanide release .

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